molecular formula C15H21BN2O3 B2929117 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one CAS No. 1396776-92-3

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

Cat. No. B2929117
CAS RN: 1396776-92-3
M. Wt: 288.15
InChI Key: XSFXJANLXNFPCF-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that contains a 1,4-benzodiazepin-5-one group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds can be synthesized through various reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 42-43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of 1.396 .

Scientific Research Applications

Synthesis Methods and Derivative Development

Research has developed novel and efficient methods for synthesizing benzodiazepine derivatives, such as tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. These methods involve multi-component reactions that are catalyst-free and yield high product purity. These synthetic pathways are significant for the pharmaceutical industry, given the broad spectrum of biological activities exhibited by benzodiazepines, including their use as anxiolytics, antiarrhythmics, vasopressin antagonists, and HIV reverse transcriptase inhibitors (Shaabani et al., 2009).

Molecular Structure Analysis

Studies on compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone have advanced our understanding of boric acid ester intermediates. These studies, employing X-ray diffraction and density functional theory (DFT), have provided insights into the molecular structures and physicochemical properties of such compounds, contributing to the field of organic chemistry and material science (P.-Y. Huang et al., 2021).

Pharmacological Applications

The development of benzodiazepine derivatives extends to exploring their potential as pharmacological agents. Various synthesized derivatives have been evaluated for their therapeutic applications, including as anxiolytics, anticonvulsants, and potential treatments for other conditions. This research underscores the versatility of benzodiazepines in medicinal chemistry, contributing to the development of new therapeutic agents with optimized activity and selectivity profiles (Gitto et al., 2003).

Safety And Hazards

Safety data for similar compounds indicate that they are highly flammable liquids and vapors. They can produce flammable gases when in contact with water .

Future Directions

While specific future directions for this compound were not found, similar compounds have a wide range of applications in pharmacy and biology due to their high stability, low toxicity, and high reactivity in various transformation processes .

properties

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)10-5-6-11-12(9-10)17-7-8-18-13(11)19/h5-6,9,17H,7-8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFXJANLXNFPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

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